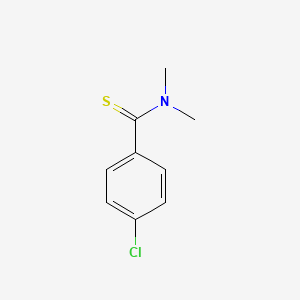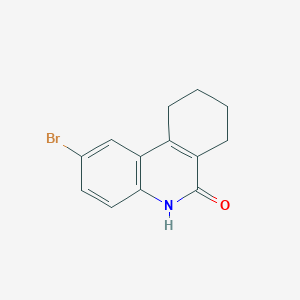
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH group. This compound is notable for its unique structure, which includes a cyclobutylidene group and a 2,4-dinitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of cyclobutanone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process can be summarized as follows:
Cyclobutanone Reaction: Cyclobutanone is reacted with 2,4-dinitrophenylhydrazine in the presence of sulfuric acid.
Condensation Reaction: The reaction proceeds through a condensation mechanism, where the hydrazine group reacts with the carbonyl group of cyclobutanone, forming the hydrazone linkage.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of sensors and other analytical tools due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can be utilized in various catalytic and analytical applications. The presence of the dinitrophenyl group allows for specific interactions with biological molecules, potentially leading to its biological activities.
Comparaison Avec Des Composés Similaires
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine can be compared with other similar compounds, such as:
1-Butylidene-2-(2,4-dinitrophenyl)hydrazine: This compound has a butylidene group instead of a cyclobutylidene group, leading to differences in reactivity and applications.
1-(2-Butanylidene)-2-(2,4-dinitrophenyl)hydrazine: Similar in structure but with a butanylidene group, it exhibits different chemical properties and uses.
1,2-Bis(2,4-dinitrophenyl)hydrazine:
The uniqueness of this compound lies in its cyclobutylidene group, which imparts specific chemical properties and reactivity that are different from its analogs.
Propriétés
Numéro CAS |
3349-70-0 |
|---|---|
Formule moléculaire |
C10H10N4O4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
N-(cyclobutylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c15-13(16)8-4-5-9(10(6-8)14(17)18)12-11-7-2-1-3-7/h4-6,12H,1-3H2 |
Clé InChI |
HWUYWULBKFCTDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)

![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)

![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)




![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
